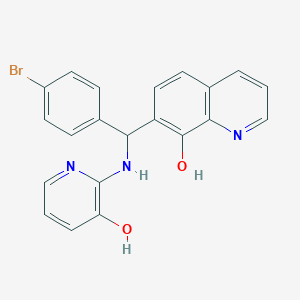

7-((4-ブロモフェニル)((3-ヒドロキシピリジン-2-イル)アミノ)メチル)キノリン-8-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

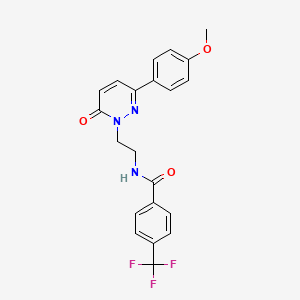

7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is a useful research compound. Its molecular formula is C21H16BrN3O2 and its molecular weight is 422.282. The purity is usually 95%.

The exact mass of the compound 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- アダプタキンは、HIF1酸素分解ドメインレポーターを活性化させる能力を示し、その抗低酸素活性を示しています。 これは、細胞が低酸素状態に適応するのに役立つ可能性があり、虚血や組織損傷などの状態に関連しています .

低酸素誘導因子 (HIF) プロリルヒドロキシラーゼ阻害

神経保護および酸化ストレス

抗低酸素活性

痛みと炎症

キラル炭素原子の研究

化学的性質

要約すると、アダプタキンの多面的特性は、神経保護から低酸素関連状態の管理に至るまで、さまざまな治療用途における魅力的な候補となっています。 その可能性を完全に探求し、特定のターゲットに対して構造を最適化するためには、さらなる研究が必要です . ご質問や追加情報が必要な場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of the compound 7-((4-Bromophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol is the hypoxia-inducible factor (HIF) prolyl hydroxylase . This enzyme plays a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia .

Mode of Action

The compound acts as a specific inhibitor of HIF prolyl hydroxylase . By inhibiting this enzyme, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes that help cells adapt to hypoxic conditions .

Biochemical Pathways

The inhibition of HIF prolyl hydroxylase affects the hypoxia-inducible factor pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, marking it for degradation . By inhibiting this enzyme, the compound allows HIF to escape degradation, leading to its accumulation . This triggers a cellular response that includes increased angiogenesis and erythropoiesis, which help to improve oxygen delivery to tissues .

Result of Action

The molecular effect of the compound’s action is the increased accumulation of HIF . On a cellular level, this leads to an enhanced response to hypoxic conditions, including increased angiogenesis and erythropoiesis . The compound has also been shown to exhibit neuroprotective properties in cell models of oxidative stress and in vivo models of hemorrhagic stroke .

特性

IUPAC Name |

7-[(4-bromophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWYBHIHZZDTBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Br)NC4=C(C=CC=N4)O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)

![2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369161.png)

![4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2369164.png)

![[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2369165.png)